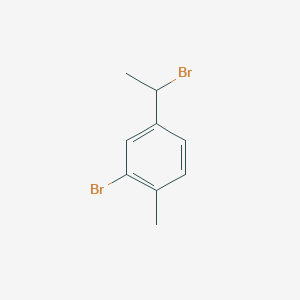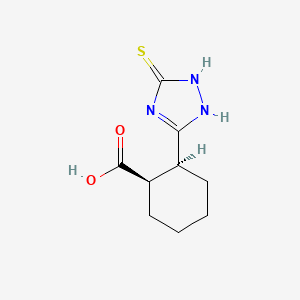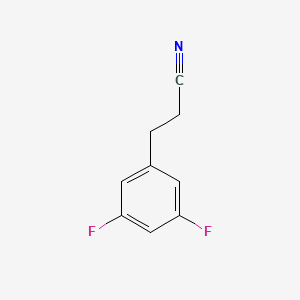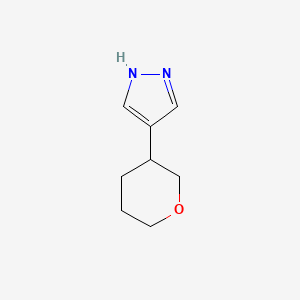![molecular formula C12H16FNO3S B13527909 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The compound’s structure consists of a benzene ring substituted with a diethylcarbamoyl group and a sulfonyl fluoride group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols can react with the sulfonyl fluoride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) and halogens (for halogenation) are commonly used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site residues of target enzymes. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, forming a stable covalent adduct. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a diethylcarbamoyl group.
Uniqueness
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability balance, making it particularly useful in applications requiring selective covalent modification of proteins and other biomolecules. Its ability to form stable covalent bonds with enzyme active sites distinguishes it from other sulfonyl fluorides and chlorides .
Propriétés
Formule moléculaire |
C12H16FNO3S |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-[2-(diethylamino)-2-oxoethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16FNO3S/c1-3-14(4-2)12(15)9-10-5-7-11(8-6-10)18(13,16)17/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
MRNIPKMNCNTZQD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CC1=CC=C(C=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)


